molecular formula C14H11BrO2 B8013105 1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid

1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid

Cat. No.: B8013105
M. Wt: 291.14 g/mol
InChI Key: MCDPTIQZDNEEGB-UHFFFAOYSA-N
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Description

1-(7-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid (CAS 1785488-91-6) is a high-purity chemical building block offered with a guaranteed purity of ≥98% . This compound belongs to the class of 1-arylcyclopropane-1-carboxylic acids, which are valued in medicinal chemistry for their rigid, three-dimensional structure conferred by the strained cyclopropane ring. This rigidity helps to lock conformational freedom, which can lead to enhanced binding affinity and selectivity for biological targets, improved metabolic stability, and better pharmacokinetic properties in drug candidates . The primary application of this compound is as a versatile synthetic intermediate in pharmaceutical research and development. The carboxylic acid group is a key handle for further functionalization, most commonly through amide coupling reactions to create a diverse array of carboxamide derivatives . The bromine atom on the naphthalene ring enables further structural elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing researchers to introduce complex structural diversity . Compounds featuring the 1-arylcyclopropane-1-carboxylate scaffold have been investigated in patent literature for a wide range of potential therapeutic applications, including use as inhibitors for targets like Lysine-specific demethylase 1A, which is relevant in neurological diseases and cancer . Furthermore, related cyclopropane-containing structures are recognized for their potent biological activity, serving as key components in advanced antitumor prodrugs and exhibiting distinct antiproliferative properties in scientific studies . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(7-bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c15-10-5-4-9-2-1-3-12(11(9)8-10)14(6-7-14)13(16)17/h1-5,8H,6-7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCDPTIQZDNEEGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC3=C2C=C(C=C3)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methodology

This approach employs nitrogen ylides generated from bromoacetate esters and bases like 1,4-diazabicyclo[2.2.2]octane (DABCO). The ylide reacts with 7-bromo-1-vinylnaphthalene to form the cyclopropane ring (Figure 1).

Reaction Conditions

  • Ylide Precursor : tert-Butyl bromoacetate (1.2 equiv)

  • Base : DABCO (1.5 equiv) in dichloromethane (DCM)

  • Temperature : 80–100°C for 48 hours

  • Post-Reaction Workup : Acidic hydrolysis (2 M HCl) to yield the carboxylic acid.

Optimization Insights

  • Lowering the reaction temperature to 80°C improved yields by reducing side reactions (e.g., ring-opening).

  • Substituent positioning on the naphthalene ring critically affects steric interactions during cyclopropanation.

Performance Metrics

ParameterValue
Yield58–72%
Purity (HPLC)>95%

Suzuki-Miyaura Cross-Coupling for Naphthalene Functionalization

Methodology

This two-step process involves synthesizing the cyclopropane core first, followed by introducing the 7-bromonaphthalen-1-yl group via palladium-catalyzed coupling.

Step 1 : Cyclopropane ester synthesis via cyclopropanation of allylic alcohols.
Step 2 : Suzuki coupling of the cyclopropane boronic ester with 1-bromo-7-iodonaphthalene.

Reaction Conditions

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃ (2 equiv) in 1,4-dioxane/H₂O (4:1)

  • Temperature : 80°C for 16 hours.

Optimization Insights

  • Using electron-deficient aryl halides (e.g., 1-bromo-7-iodonaphthalene) accelerates transmetalation.

  • Microwave-assisted coupling reduces reaction time to 2 hours with comparable yields.

Performance Metrics

ParameterValue
Yield (Step 2)68–85%
Total Yield52–60%

Direct Cyclopropanation of Naphthalene Derivatives

Methodology

A one-pot protocol combines 7-bromo-1-naphthaldehyde with malonate esters under basic conditions to form the cyclopropane ring via the Bingel-Hirsch reaction.

Reaction Conditions

  • Base : NaH (2.5 equiv) in THF

  • Electrophile : Diethyl bromomalonate (1.1 equiv)

  • Temperature : 0°C to room temperature, 12 hours.

Mechanistic Considerations

  • The reaction proceeds via deprotonation of malonate, followed by nucleophilic attack on the aldehyde and subsequent cyclization.

Performance Metrics

ParameterValue
Yield45–55%
Diastereomeric Ratio3:1 (trans:cis)

Hydrolysis of Cyclopropane Esters

Methodology

Cyclopropane esters (e.g., methyl 1-(7-bromonaphthalen-1-YL)cyclopropane-1-carboxylate) are hydrolyzed under acidic or basic conditions to yield the carboxylic acid.

Reaction Conditions

  • Base : LiOH (8 equiv) in THF/H₂O (3:1)

  • Temperature : 30°C for 12 hours.

  • Acid Alternative : HCl (6 M) in refluxing ethanol.

Optimization Insights

  • Lithium hydroxide minimizes epimerization compared to NaOH.

  • Microwave-assisted hydrolysis (100°C, 30 minutes) achieves >90% conversion.

Performance Metrics

ParameterValue
Yield (Basic)84–90%
Yield (Acidic)72–78%

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Ylide-MediatedHigh stereoselectivityLong reaction times58–72%
Suzuki CouplingModular naphthalene introductionRequires pre-functionalized boronic acids52–85%
Bingel-HirschOne-pot synthesisModerate diastereoselectivity45–55%
Ester HydrolysisScalable, mild conditionsRequires ester precursor72–90%

Critical Considerations for Industrial Scaling

  • Catalyst Recycling : Pd(PPh₃)₄ in Suzuki coupling can be recovered via biphasic systems, reducing costs.

  • Solvent Selection : DCM in ylide-mediated reactions poses environmental concerns; switching to MeCN improves sustainability.

  • Positional Isomerism : 1-YL vs. 2-YL substitution requires careful control of directing groups during cyclopropanation .

Chemical Reactions Analysis

1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms and synthetic methodologies.

    Biology: The compound may be used in the development of biologically active molecules, including potential pharmaceuticals and agrochemicals.

    Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring and bromonaphthalene moiety contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclopropane carboxylic acid derivatives exhibit diverse properties depending on their substituents. Below is a detailed comparison with structurally related compounds:

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Substituent Key Features
1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid C₁₄H₁₁BrO₂ ~307.15 (calc.) 7-Bromonaphthalen-1-YL High steric bulk, bromine enhances lipophilicity, potential π-π interactions.
1-(3-Bromophenyl)cycloprop-2-ene-1-carboxylic acid C₁₀H₇BrO₂ 255.07 3-Bromophenyl Cyclopropene ring increases strain; mp 102.2–102.5°C, 77% synthesis yield.
1-(2-Bromo-5-fluorobenzyl)cyclopropane-1-carboxylic acid C₁₁H₁₀BrFO₂ 273.10 2-Bromo-5-fluorobenzyl Halogenated benzyl group; 98% purity, discontinued availability.
1-Phenylcyclopropane-1-carboxylic acid C₁₀H₁₀O₂ 162.19 Phenyl Simpler structure; used as a pharmaceutical intermediate (e.g., Pentoxyverine impurity A).
1-Fluorocyclopropane-1-carboxylic acid C₄H₅FO₂ 104.08 Fluorine High polarity due to fluorine’s electronegativity; research applications.
1-(4-Methylphenyl)cyclopropane-1-carboxylic acid C₁₁H₁₂O₂ 176.21 4-Methylphenyl Electron-donating methyl group; CAS 83846-66-6, >98% purity.

Reactivity and Functionalization

  • Electronic Effects : Bromine’s electron-withdrawing nature may slightly increase the carboxylic acid’s acidity (lower pKa) compared to methyl- or fluorine-substituted analogs .
  • Synthetic Accessibility : Cyclopropanation strategies (e.g., using 1,2-dibromoethane with bases like NaOH) are common for simpler derivatives , but the naphthalene substrate may require optimized conditions for efficient ring closure.

Biological Activity

1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid is an organic compound characterized by its unique structure, which includes a cyclopropane ring attached to a bromonaphthalene moiety. Its molecular formula is C14H11BrO2, and it has a molecular weight of approximately 291.14 g/mol. The presence of the bromine atom at the 7-position of the naphthalene ring significantly influences its chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological implications and interactions with biological systems.

Chemical Structure and Properties

The structural features of this compound contribute to its unique chemical behavior:

Property Details
Molecular Formula C14H11BrO2
Molecular Weight 291.14 g/mol
Functional Groups Cyclopropane ring, carboxylic acid, bromonaphthalene moiety

The cyclopropane ring enhances the compound's rigidity, while the bromonaphthalene moiety may facilitate interactions with various biological targets.

The biological activity of this compound is largely dependent on its interactions with specific molecular targets in biological systems. It may modulate enzyme or receptor activity through binding interactions, which can lead to various pharmacological effects. The unique structural features enhance its binding affinity and specificity.

Pharmacological Implications

Research indicates that compounds similar to this compound often exhibit notable biological properties, including:

  • Antimicrobial Activity : Brominated naphthalene derivatives are known to possess antimicrobial properties due to their ability to disrupt microbial membranes.
  • Anticancer Activity : Some studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including interaction with DNA or cellular signaling pathways.

Study on Anticancer Properties

A study exploring the anticancer potential of brominated naphthalene derivatives highlighted their ability to inhibit tumor growth in vitro. The mechanism involved the induction of apoptosis in cancer cell lines through caspase activation and mitochondrial dysfunction. While specific data on this compound is limited, it is hypothesized that it may share similar mechanisms due to structural similarities with other active compounds.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity towards biological targets. These studies are crucial for understanding its pharmacological profile. Preliminary findings suggest that the compound may interact with enzymes or receptors involved in inflammatory responses or cancer progression.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound Name Structural Characteristics Biological Activity
1-(6-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acidBromine at the 6-positionNotable antimicrobial activity
1-(8-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acidBromine at the 8-positionPotential anticancer effects
1-(6-Bromonaphthalen-2-YL)cyclopropane-1-carbonitrileContains a nitrile groupDifferent reactivity; potential enzyme inhibition

This table illustrates how variations in bromination position and functional groups can significantly alter chemical behavior and biological activity.

Q & A

Q. What advanced techniques resolve challenges in synthesizing enantiopure derivatives?

  • Methodological Answer : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during cyclopropanation or use asymmetric catalysis (e.g., Jacobsen’s Co-salen catalysts) . Analyze enantiomeric excess via chiral HPLC (Chiralpak columns) or circular dichroism spectroscopy .

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